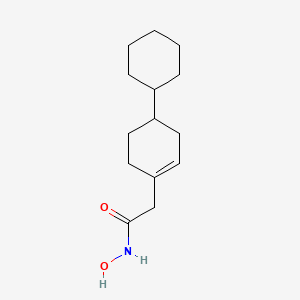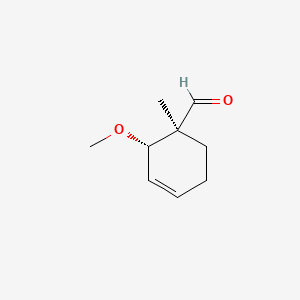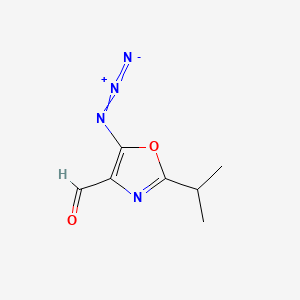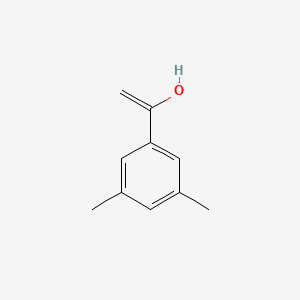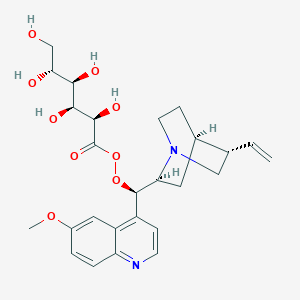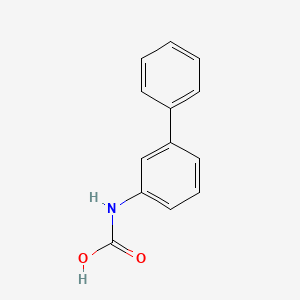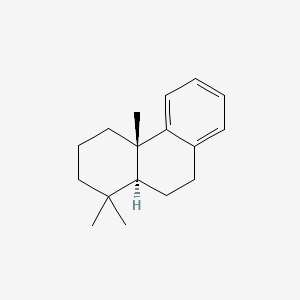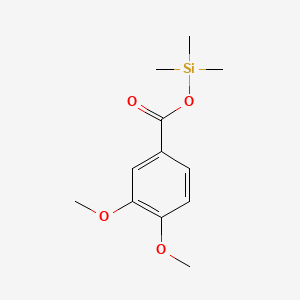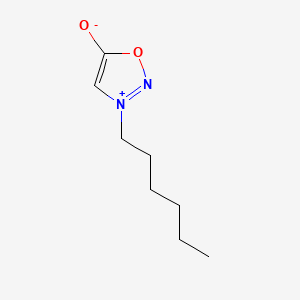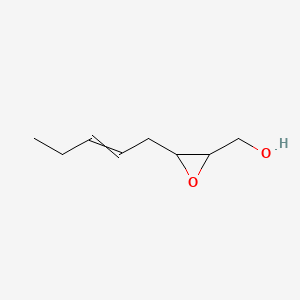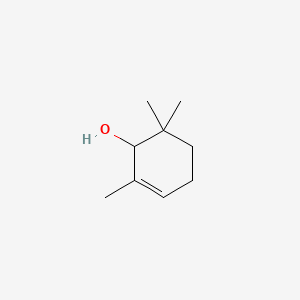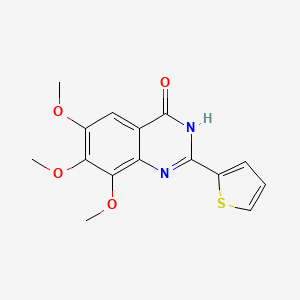
6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one is a heterocyclic compound that belongs to the quinazolinone family. Quinazolinones are known for their diverse biological activities and are widely studied for their potential therapeutic applications. The presence of methoxy groups and a thiophene ring in its structure adds to its unique chemical properties and potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzoic acid and thiophene-2-carboxylic acid.
Formation of Quinazolinone Core: The 2-aminobenzoic acid is reacted with an appropriate aldehyde or ketone to form the quinazolinone core.
Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents like methyl iodide.
Formation of Final Compound: The thiophene ring is introduced through a coupling reaction, often using a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can be used to introduce different substituents onto the quinazolinone core or the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophilic substitution reactions may use reagents like sodium hydride or potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or aryl groups.
科学的研究の応用
6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific chemical properties.
作用機序
The mechanism of action of 6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may inhibit acetylcholinesterase, leading to increased levels of acetylcholine in the nervous system, which can have therapeutic implications for neurodegenerative diseases.
類似化合物との比較
Similar Compounds
- 6,7,8-trimethoxy-3-phenyl-2-thioxo-1,2,3,4-tetrahydroquinazolin-4-one
- 2-(4-bromophenyl)-quinazolin-4(3H)-one
- 2-(4-chlorophenyl)-quinazolin-4(3H)-one
Uniqueness
6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one is unique due to the presence of the thiophene ring and the specific arrangement of methoxy groups. This unique structure may contribute to its distinct biological activities and potential therapeutic applications.
特性
分子式 |
C15H14N2O4S |
|---|---|
分子量 |
318.3 g/mol |
IUPAC名 |
6,7,8-trimethoxy-2-thiophen-2-yl-3H-quinazolin-4-one |
InChI |
InChI=1S/C15H14N2O4S/c1-19-9-7-8-11(13(21-3)12(9)20-2)16-14(17-15(8)18)10-5-4-6-22-10/h4-7H,1-3H3,(H,16,17,18) |
InChIキー |
CUWSSDIUTYXRKC-UHFFFAOYSA-N |
正規SMILES |
COC1=C(C(=C2C(=C1)C(=O)NC(=N2)C3=CC=CS3)OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



